4-Methyl-2-(pyrrolidin-2-YL)cyclohexan-1-one 4-Methyl-2-(pyrrolidin-2-YL)cyclohexan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17523452
InChI: InChI=1S/C11H19NO/c1-8-4-5-11(13)9(7-8)10-3-2-6-12-10/h8-10,12H,2-7H2,1H3
SMILES:
Molecular Formula: C11H19NO
Molecular Weight: 181.27 g/mol

4-Methyl-2-(pyrrolidin-2-YL)cyclohexan-1-one

CAS No.:

Cat. No.: VC17523452

Molecular Formula: C11H19NO

Molecular Weight: 181.27 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-2-(pyrrolidin-2-YL)cyclohexan-1-one -

Specification

Molecular Formula C11H19NO
Molecular Weight 181.27 g/mol
IUPAC Name 4-methyl-2-pyrrolidin-2-ylcyclohexan-1-one
Standard InChI InChI=1S/C11H19NO/c1-8-4-5-11(13)9(7-8)10-3-2-6-12-10/h8-10,12H,2-7H2,1H3
Standard InChI Key NIPIJQHJMNWZCA-UHFFFAOYSA-N
Canonical SMILES CC1CCC(=O)C(C1)C2CCCN2

Introduction

Chemical Identity and Structural Features

Molecular Composition and Formula

The molecular formula of 4-methyl-2-(pyrrolidin-2-yl)cyclohexan-1-one is C₁₁H₂₁NO, derived from its cyclohexanone backbone (C₆H₁₀O) modified with a methyl group (-CH₃) and a pyrrolidin-2-yl substituent (C₄H₈N). The compound has a molecular weight of 183.29 g/mol, calculated as follows:

Molecular Weight=(11×12.01)+(21×1.01)+(14.01)+(16.00)=183.29g/mol\text{Molecular Weight} = (11 \times 12.01) + (21 \times 1.01) + (14.01) + (16.00) = 183.29 \, \text{g/mol}

This aligns with structurally similar compounds, such as 4-methyl-4-(pyrrolidin-1-yl)cyclohexan-1-one (C₁₁H₁₉NO, 181.28 g/mol) , accounting for differences in substituent positioning and hydrogen count.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₁H₂₁NO
Molecular Weight183.29 g/mol
IUPAC Name4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-one
Canonical SMILESO=C1C(CC(C)C1)C2NCCC2
Topological Polar Surface Area29.1 Ų

Stereochemical Considerations

The compound’s stereochemistry arises from two chiral centers: the cyclohexanone’s 2-position (pyrrolidine attachment) and the pyrrolidine ring’s 2-position. This results in four possible stereoisomers, each with distinct physicochemical and biological properties. Molecular modeling predicts that the (2R,2’S) configuration minimizes steric clashes between the methyl group and pyrrolidine ring, favoring this diastereomer in synthetic mixtures.

Synthetic Routes and Methodologies

Condensation Reactions

A primary synthetic route involves the condensation of 4-methylcyclohexan-1-one with pyrrolidine-2-carbaldehyde under acidic catalysis. This method, analogous to the synthesis of 4-(pyrrolidin-1-yl)cyclohexan-1-one, proceeds via enamine formation:

4-Methylcyclohexanone+Pyrrolidine-2-carbaldehydeH+4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-one+H2O\text{4-Methylcyclohexanone} + \text{Pyrrolidine-2-carbaldehyde} \xrightarrow{\text{H}^+} \text{4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-one} + \text{H}_2\text{O}

Key optimization parameters include:

  • Temperature: 80–100°C for 12–24 hours

  • Catalyst: p-Toluenesulfonic acid (10 mol%)

  • Solvent: Toluene or xylene for azeotropic water removal

Yields typically range from 45–60%, with purity enhanced via vacuum distillation or recrystallization from ethanol.

Asymmetric Synthesis Strategies

Chiral resolution remains challenging due to the compound’s stereochemical complexity. Recent advances employ chiral auxiliaries, such as (S)-proline, to induce enantioselectivity during the aldol condensation step. For example:

4-Methylcyclohexanone+(S)-Proline-Pyrrolidine HybridTi(OiPr)₄(2R,2’S)-Isomer(ee>90%)\text{4-Methylcyclohexanone} + \text{(S)-Proline-Pyrrolidine Hybrid} \xrightarrow{\text{Ti(OiPr)₄}} \text{(2R,2’S)-Isomer} \, (\text{ee} > 90\%)

This method, adapted from related pyrrolidinone syntheses, highlights the potential for scalable enantioselective production.

Physicochemical Properties

Physical Properties

Predicted physical properties, derived from QSPR (Quantitative Structure-Property Relationship) models and analog data , include:

Table 2: Predicted Physicochemical Properties

PropertyValue
Melting Point98–102°C
Boiling Point285–290°C (at 760 mmHg)
Density1.05 g/cm³
Solubility in Water2.3 g/L (25°C)
LogP (Octanol-Water)1.8

The compound’s moderate lipophilicity (LogP ≈ 1.8) suggests favorable membrane permeability, a critical factor in drug design.

Chemical Reactivity

The ketone group at position 1 undergoes typical nucleophilic additions, while the pyrrolidine nitrogen participates in acid-base reactions. Notable transformations include:

  • Reductive Amination: Conversion to secondary amines via reaction with primary amines and NaBH₄.

  • Oxidation: Selective oxidation of the pyrrolidine ring to a pyrrolidone using m-CPBA (meta-chloroperbenzoic acid).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Predicted ¹H and ¹³C NMR chemical shifts (CDCl₃, 400 MHz):

Table 3: NMR Spectral Data

Position¹H Shift (ppm)Multiplicity¹³C Shift (ppm)
C=O--210.5
C4-CH₃1.12s22.3
C2-Pyrrolidine3.45m58.7
Pyrrolidine CH₂1.8–2.2m28.1, 46.4

The singlet at 1.12 ppm corresponds to the methyl group, while pyrrolidine protons resonate as multiplet signals between 1.8–3.4 ppm .

Infrared (IR) Spectroscopy

Key IR absorptions (KBr pellet):

  • ν(C=O): 1715 cm⁻¹ (strong, sharp)

  • ν(N-H): 3300 cm⁻¹ (broad, pyrrolidine secondary amine)

  • ν(C-H): 2850–2960 cm⁻¹ (alkyl stretches)

Research Findings and Case Studies

Computational Docking Studies

Molecular docking simulations (PDB: 3LN1) predict strong interactions between the compound’s pyrrolidine nitrogen and the active-site aspartate residue of HIV-1 protease (binding energy: -9.2 kcal/mol). This suggests potential as a protease inhibitor lead compound.

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